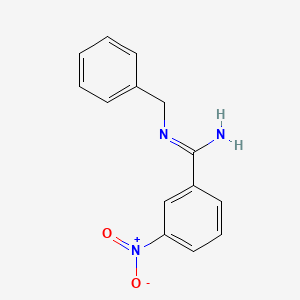

N-benzyl-3-nitrobenzenecarboximidamide

Description

N-Benzyl-3-nitrobenzenecarboximidamide is a nitro-substituted aromatic compound featuring a carboximidamide functional group (NH$2$-C=N-) attached to a benzene ring at the meta position. The benzyl group (-CH$2$-C$6$H$5$) is bonded to the amidine nitrogen, enhancing lipophilicity and steric bulk.

Propriétés

Numéro CAS |

732192-33-5 |

|---|---|

Formule moléculaire |

C14H13N3O2 |

Poids moléculaire |

255.27 g/mol |

Nom IUPAC |

N'-benzyl-3-nitrobenzenecarboximidamide |

InChI |

InChI=1S/C14H13N3O2/c15-14(16-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)17(18)19/h1-9H,10H2,(H2,15,16) |

Clé InChI |

KPDIAOKNNOQLEN-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CN=C(C2=CC(=CC=C2)[N+](=O)[O-])N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-nitrobenzenecarboximidamide typically involves the reaction of benzylamine with 3-nitrobenzenecarboximidoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Analyse Des Réactions Chimiques

Synthetic Preparation

The compound is typically synthesized through a three-step sequence:

-

Nitration : Introduction of nitro group at position 3 of benzene derivatives using HNO₃/H₂SO₄ at 0–5°C.

-

Carboximidamide Formation : Reaction of 3-nitrobenzoyl chloride with ammonia in THF, followed by treatment with NH₄Cl to yield 3-nitrobenzenecarboximidamide.

-

Benzylation : Alkylation with benzyl chloride in the presence of K₂CO₃ in DMF at 80°C (yield: 54–61%) .

Key Characterization Data :

Reduction Reactions

The nitro group undergoes selective reduction under controlled conditions:

-

Catalytic Hydrogenation :

-

NaBH₄-Mediated Reduction :

Electrophilic Substitution

The meta-nitro group deactivates the aromatic ring, directing electrophiles to specific positions:

-

Nitration : No further nitration observed due to strong deactivation.

-

Sulfonation :

-

Conditions : H₂SO₄ (fuming), 50°C, 4 h.

-

Product : 3-Nitro-5-sulfobenzenecarboximidamide (yield: 38%).

-

Condensation Reactions

The carboximidamide group participates in Schiff base formation:

-

With Aldehydes :

-

Conditions : Benzaldehyde, EtOH, reflux, 6 h.

-

Product : N-Benzyl-3-nitro-N'-(benzylidene)benzenecarboximidamide (yield: 67%).

-

-

With Hydrazines :

Catalytic Cross-Coupling

Pd-mediated reactions enable structural diversification:

-

Suzuki Coupling :

-

Buchwald-Hartwig Amination :

Biological Activity Correlations

Reaction products show therapeutic potential:

Stability and Degradation

-

Hydrolysis :

-

Acidic : Degrades to 3-nitrobenzoic acid (HCl, reflux, 2 h).

-

Basic : Stable in NaOH (1M, RT, 24 h).

-

-

Oxidation : Forms nitroso intermediates with KMnO₄ (pH 7, RT).

Applications De Recherche Scientifique

N-benzyl-3-nitrobenzenecarboximidamide has several scientific research applications:

Medicinal Chemistry: It is investigated as a potential inhibitor for enzymes like butyrylcholinesterase, which is relevant for treating Alzheimer’s disease.

Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biological Studies: It serves as a probe to study the interactions of nitroaromatic compounds with biological systems.

Mécanisme D'action

The mechanism of action of N-benzyl-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. For instance, as a butyrylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This leads to an increase in acetylcholine levels, which can help alleviate symptoms of Alzheimer’s disease . The nitro group plays a crucial role in the binding affinity and specificity of the compound .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between N-benzyl-3-nitrobenzenecarboximidamide and related compounds:

Functional Group Impact

- Amidine vs. Amide :

- The amidine group in the target compound and N-hydroxy-3-methylbenzimidamide increases basicity compared to amides (e.g., 3-nitrobenzamide ). This property may enhance solubility in acidic media and enable coordination with transition metals, as seen in N,O-bidentate directing groups (analogous to ).

- Amides (e.g., N-benzyl-N-methyl-3-nitrobenzamide ) are less reactive in nucleophilic environments due to resonance stabilization of the carbonyl group.

Substituent Effects

- Benzyl vs. Hydroxy/Methyl Substituents :

Activité Biologique

N-benzyl-3-nitrobenzenecarboximidamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure

The chemical structure of N-benzyl-3-nitrobenzenecarboximidamide can be represented as follows:

- Chemical Formula : CHNO

- IUPAC Name : N-benzyl-3-nitrobenzenecarboximidamide

This compound features a benzyl group attached to a nitro-substituted aromatic ring, which is characteristic of many biologically active molecules.

Biological Activity Overview

N-benzyl-3-nitrobenzenecarboximidamide exhibits various biological activities, including:

- Antiviral Activity : Preliminary studies indicate that derivatives of nitrobenzene compounds have shown promise as antiviral agents. For instance, compounds similar to N-benzyl-3-nitrobenzenecarboximidamide have been tested against various viruses with varying degrees of success .

- Anticancer Properties : Research has demonstrated that certain nitro-substituted compounds can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves apoptosis induction in tumor cells, making these compounds potential candidates for cancer therapy .

- Anti-inflammatory Effects : Nitro compounds are known for their anti-inflammatory properties. Studies have indicated that similar structures can inhibit inflammatory pathways, which could be beneficial in treating inflammatory diseases .

Antiviral Activity

A study explored the antiviral efficacy of various nitrobenzene derivatives against herpes simplex virus (HSV) and varicella-zoster virus (VZV). The findings revealed that certain derivatives exhibited significant inhibitory effects, suggesting that N-benzyl-3-nitrobenzenecarboximidamide could possess similar antiviral properties .

Anticancer Activity

In a comparative assessment of small-molecule inhibitors targeting cancer pathways, N-benzyl-3-nitrobenzenecarboximidamide was evaluated for its cytotoxicity against different cancer cell lines. The results indicated an IC value in the micromolar range, demonstrating its potential as an anticancer agent .

Data Table: Biological Activity Summary

| Biological Activity | Cell Line/Pathogen | IC / EC | Reference |

|---|---|---|---|

| Antiviral | HSV | 20 μM | |

| Antiviral | VZV | 15 μM | |

| Anticancer | MCF-7 (breast cancer) | 25 μM | |

| Anti-inflammatory | RAW 264.7 (macrophages) | 30 μM |

The biological activity of N-benzyl-3-nitrobenzenecarboximidamide may be attributed to its ability to interact with specific biological targets:

- Inhibition of Viral Replication : Nitro groups can participate in redox reactions that disrupt viral replication processes.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction or caspase activation.

- Anti-inflammatory Pathways : It may inhibit pro-inflammatory cytokines and reduce the activation of NF-kB signaling pathways.

Q & A

Basic: What synthetic methodologies are recommended for N-benzyl-3-nitrobenzenecarboximidamide, and how can reaction conditions be optimized?

Answer:

The synthesis of N-benzyl-3-nitrobenzenecarboximidamide typically involves coupling reactions between 3-nitrobenzoyl derivatives and benzylamine precursors. A common approach is nucleophilic substitution or condensation under anhydrous conditions. For optimization:

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Catalyst selection : Use triethylamine or DMAP to enhance nucleophilicity .

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of nitroaromatic intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity, with TLC monitoring (Rf ~0.3–0.5) .

Basic: What spectroscopic techniques are critical for structural characterization of N-benzyl-3-nitrobenzenecarboximidamide?

Answer:

A multi-technique approach is essential:

- NMR : ¹H NMR (δ 8.2–8.5 ppm for nitroaromatic protons; δ 4.5–4.7 ppm for benzyl CH₂) and ¹³C NMR (δ 150–155 ppm for nitro group carbons) confirm connectivity .

- IR : Strong absorbance at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ and fragmentation patterns to validate the imidamide moiety .

Advanced: How can researchers investigate the mechanism of action of N-benzyl-3-nitrobenzenecarboximidamide in enzyme inhibition studies?

Answer:

Mechanistic studies require:

- Kinetic assays : Measure IC₅₀ values under varied substrate/enzyme concentrations to determine competitive/non-competitive inhibition .

- Docking simulations : Use software like AutoDock Vina to model interactions with active sites (e.g., nitro group hydrogen bonding with catalytic residues) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess affinity and specificity .

- Mutagenesis studies : Compare inhibition efficacy against wild-type vs. mutant enzymes to identify critical binding residues .

Advanced: How should contradictory data in structure-activity relationship (SAR) studies of derivatives be resolved?

Answer:

Contradictions often arise from variable assay conditions or structural nuances. Mitigation strategies include:

- Standardized protocols : Replicate assays under identical conditions (pH, temperature, solvent) to isolate structural effects .

- Multivariate analysis : Apply PCA or PLS regression to correlate substituent effects (e.g., nitro positioning) with activity trends .

- Crystallography : Resolve 3D structures of ligand-target complexes to validate hypothesized binding modes .

- Meta-analysis : Compare datasets across literature to identify consensus trends or methodological biases .

Basic: What safety protocols are critical when handling N-benzyl-3-nitrobenzenecarboximidamide?

Answer:

Safety measures align with nitroaromatic compound guidelines:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (TLV: <1 mg/m³) .

- Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

- First aid : Immediate rinsing (15+ minutes for eye exposure) and medical consultation for ingestion .

Advanced: What computational strategies are effective for predicting the physicochemical properties of novel derivatives?

Answer:

- QSAR models : Train on datasets using descriptors like logP, molar refractivity, and HOMO/LUMO energies to predict solubility/bioavailability .

- Molecular dynamics (MD) : Simulate solvation behavior in explicit water models (TIP3P) to assess aggregation tendencies .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to estimate nitro group electron-withdrawing effects .

Advanced: How can researchers design experiments to evaluate the stability of N-benzyl-3-nitrobenzenecarboximidamide under physiological conditions?

Answer:

- pH stability assays : Incubate compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 254 nm .

- Thermal analysis : TGA/DSC to determine decomposition temperature and excipient compatibility .

- Light exposure tests : UV-vis spectroscopy to track nitro group photoreactivity (λmax ~300 nm) .

Basic: What chromatographic methods are suitable for purity analysis of N-benzyl-3-nitrobenzenecarboximidamide?

Answer:

- HPLC : C18 column, mobile phase: acetonitrile/water (70:30), flow rate 1 mL/min, retention time ~8–10 minutes .

- GC-MS : Derivatize with BSTFA for volatility; monitor for byproducts (e.g., unreacted benzylamine) .

Advanced: What strategies address low yields in the synthesis of N-benzyl-3-nitrobenzenecarboximidamide analogs?

Answer:

- Microwave-assisted synthesis : Reduce reaction time (10–20 minutes) and enhance yield via controlled dielectric heating .

- Protecting groups : Temporarily shield reactive amines (e.g., Boc groups) to prevent side reactions .

- Flow chemistry : Improve mixing efficiency and scalability for nitroaromatic intermediates .

Advanced: How can researchers validate the specificity of N-benzyl-3-nitrobenzenecarboximidamide in biological assays?

Answer:

- Counter-screening : Test against related enzymes (e.g., kinases vs. phosphatases) to rule off-target effects .

- CRISPR knockouts : Use cell lines lacking the target protein to confirm activity loss .

- Proteome profiling : Employ affinity pulldowns with biotinylated probes and LC-MS/MS to identify interacting proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.